molecular formula C12H15IO3 B1414228 (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol CAS No. 2098457-01-1

(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol

Cat. No. B1414228
CAS RN: 2098457-01-1
M. Wt: 334.15 g/mol
InChI Key: OOTIODLMSICYQV-UHFFFAOYSA-N
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Description

(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol, or (Z)-I-MBBD, is a small organic compound with a variety of applications in scientific research. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a fluorescent probe for imaging and imaging-guided drug delivery, and as an activator in enzyme assays. It has been studied for its potential to act as an imaging agent for cancer and other diseases, as well as its ability to act as a fluorescent tag for drug targeting.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The conversion of 2-butyn-1,4-diol to compounds including (Z)-2,4-diiodobut-2-en-1-ol has been efficiently achieved using in situ generated trimethylsilyl iodide. This process involves coupling with Grignard reagents and other nucleophiles to yield (2Z)-2-iodo allylic alcohols. The geometric configuration of the products is established through nuclear Overhauser effect (nOe) studies (Taber et al., 2008).

Asymmetric Synthesis

  • A method has been developed for highly enantioselective allylic substitution of (Z)-but-2-ene-1,4-diol derivatives utilizing a rhodium(I) catalyst and arylboronic acids as nucleophiles. This approach yields versatile homoallylic alcohols from readily available linear biscarbonates (Yu et al., 2009).

Pharmaceutical and Biological Relevance

  • Some novel imidazole bearing isoxazole derivatives, including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, have shown potential antimicrobial activity. These compounds are synthesized by condensing specific intermediates with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol (Maheta et al., 2012).

Photocatalysis and Chemical Sensing

  • Photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol, into corresponding aldehydes has been achieved with high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere. The reaction, confirmed to proceed under both UV-light and visible light, involves a characteristic surface complex formed by the adsorption of a benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).

properties

IUPAC Name

2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-16-11-4-2-9(3-5-11)6-10(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTIODLMSICYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=C(CO)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol
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(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol
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(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol
Reactant of Route 6
(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol

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